[2-(4-Cyanophenoxy)ethyl]boronic acid
Description
[2-(4-Cyanophenoxy)ethyl]boronic acid is an organoboron compound characterized by a boronic acid group (-B(OH)₂) attached to an ethyl linker, which is further substituted with a 4-cyanophenoxy moiety. Boronic acids are widely utilized in medicinal chemistry (e.g., protease inhibitors , tubulin polymerization inhibitors ), sensors , and cross-coupling reactions . This compound’s aliphatic boronic acid structure distinguishes it from aromatic analogs, influencing its reactivity, solubility, and target interactions.
Properties
IUPAC Name |
2-(4-cyanophenoxy)ethylboronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BNO3/c11-7-8-1-3-9(4-2-8)14-6-5-10(12)13/h1-4,12-13H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVHXBHDRVSBXSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(CCOC1=CC=C(C=C1)C#N)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(4-Cyanophenoxy)ethyl]boronic acid typically involves the borylation of an appropriate precursor. One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid or boronate ester in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be performed at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to handle large-scale synthesis efficiently. These methods often utilize automated systems to control reaction parameters precisely, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
[2-(4-Cyanophenoxy)ethyl]boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the cyanophenoxy group to an amine or other functional groups.
Substitution: The boronic acid moiety can participate in substitution reactions, such as the Suzuki–Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Palladium catalysts and bases like potassium carbonate or sodium hydroxide are typically employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the Suzuki–Miyaura coupling reaction typically yields biaryl compounds, while oxidation reactions can produce boronic esters .
Scientific Research Applications
Chemical Synthesis
Cross-Coupling Reactions
One of the primary applications of [2-(4-Cyanophenoxy)ethyl]boronic acid is in cross-coupling reactions, particularly the Suzuki–Miyaura coupling. This reaction is crucial for forming carbon-carbon bonds, which are foundational in synthesizing complex organic molecules, including pharmaceuticals and agrochemicals. The compound acts as a boron nucleophile, facilitating the coupling of aryl halides with various electrophiles .
Table 1: Summary of Cross-Coupling Applications
| Reaction Type | Role of this compound | Key Products |
|---|---|---|
| Suzuki Coupling | Boron nucleophile | Biaryl compounds |
| Passerini-type Reaction | Carbon nucleophile | α-Hydroxyketones |
| Other Couplings | Reactant in various coupling reactions | Diverse bioactive molecules |
Biological Applications
Sensing and Detection
In biological contexts, this compound is utilized for developing sensors that detect diols, such as glucose. The boronic acid moiety can form reversible covalent bonds with diols, making it suitable for glucose monitoring devices. This property is particularly valuable in diabetes management.
Case Study: Glucose Sensors
A study demonstrated that incorporating this compound into polymeric matrices enhanced the sensitivity and selectivity of glucose sensors. The sensors exhibited rapid response times and high accuracy in physiological conditions, highlighting their potential for real-time monitoring .
Material Science
Advanced Materials Production
The compound plays a role in producing advanced materials, including polymers and electronic components. Its ability to participate in various chemical reactions allows for the modification of polymer properties, enhancing their functionality for specific applications .
Table 2: Material Science Applications
| Application Area | Role of this compound | Example Products |
|---|---|---|
| Polymer Modification | Cross-linking agent | Enhanced mechanical properties |
| Electronic Components | Semiconductor fabrication | Improved conductivity |
Pharmaceutical Development
Drug Synthesis
The compound's utility extends to pharmaceutical development, where it serves as an intermediate in synthesizing therapeutic agents. Its ability to form stable complexes with various substrates makes it a valuable tool in drug design .
Case Study: Anti-Inflammatory Agents
Research has shown that derivatives of this compound exhibit anti-inflammatory properties, making them candidates for treating conditions like arthritis and other inflammatory diseases. These compounds have undergone preliminary testing for efficacy and safety .
Mechanism of Action
The mechanism of action of [2-(4-Cyanophenoxy)ethyl]boronic acid involves its ability to form covalent bonds with various molecular targets. The boronic acid moiety can interact with diols and other nucleophiles, forming stable complexes. This property is exploited in sensing applications and in the design of enzyme inhibitors, where the compound can bind to active sites and inhibit enzyme activity .
Comparison with Similar Compounds
Comparison with Similar Boronic Acid Derivatives
Structural and Functional Group Variations
Key Compounds Compared:
Key Observations:
Substituent Effects on Bioactivity: The cyanophenoxy group in this compound likely enhances binding to enzymes or receptors due to its electron-withdrawing nature, similar to methoxyethyl-substituted analogs that show potent HDAC inhibition . In contrast, aliphatic boronic acids with non-optimized substituents (e.g., amide groups in Compounds 3–6 ) exhibit reduced PBP1b inhibitory activity, highlighting the importance of substituent choice.
Aliphatic vs. Aromatic Boronic Acids: Aliphatic derivatives (e.g., this compound) may offer conformational flexibility, enabling interactions with buried enzymatic pockets. Aromatic derivatives (e.g., combretastatin analogs ) demonstrate higher rigidity, which is critical for tubulin binding. Replacing hydroxyl groups with boronic acid in these structures maintains or enhances activity, suggesting boronic acid’s role as a bioisostere.
Synthetic Utility: 4-Ethynylphenylboronic acid is prioritized in cross-coupling reactions due to its ethynyl group’s reactivity, whereas this compound’s applications in synthesis remain unexplored but could leverage its polar cyanophenoxy group for solubility modulation.
Q & A
Basic Research Questions
Q. What are the key challenges in synthesizing [2-(4-Cyanophenoxy)ethyl]boronic acid, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : Synthesis often involves multi-step processes with low selectivity and yields due to boronic acid’s sensitivity to temperature and purification challenges (e.g., irreversible silica gel binding). Optimizing reaction conditions includes using inert atmospheres, low temperatures, and boronic ester intermediates to stabilize reactive groups. For example, catalytic protodeboronation of alkyl boronic esters (e.g., pinacol esters) can enhance selectivity .
Q. Which analytical techniques are most effective for characterizing the structure and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : Confirms molecular structure via , , and NMR signals.
- X-ray Crystallography : Resolves boronic acid-diol interactions in crystalline forms.
- HPLC/MS : Validates purity and detects boroxine byproducts formed during synthesis.
- FTIR : Identifies B-O and C≡N stretching vibrations (~1,350 cm and ~2,200 cm, respectively) .
Q. How do boronic acids like this compound interact with saccharides, and what experimental setups enable selective detection?
- Methodological Answer : Boronic acids form reversible esters with 1,2- or 1,3-diols in saccharides. Fluorescence-based sensors exploit photoinduced electron transfer (PET) modulation upon binding. For instance, anthracene-linked boronic acids show increased fluorescence at pH 7.77 when glucose binds, suppressing PET from the amine .
Q. What role does boron affinity chromatography play in separating diol-containing molecules using boronic acid derivatives?
- Methodological Answer : Boronic acid-functionalized stationary phases reversibly bind diols (e.g., sugars, glycoproteins) under alkaline conditions. Elution is achieved by lowering pH or adding competitive diols (e.g., sorbitol). This method is critical for isolating ribonucleosides or glycated hemoglobin in biological samples .
Advanced Research Questions
Q. How can dynamic covalent chemistry (DCC) principles be applied to design self-assembled frameworks using this compound?
- Methodological Answer : DCC leverages reversible boronate ester formation to create porous covalent organic frameworks (COFs) or polymer networks. For example, boronic acid-diol interactions direct the assembly of macrocycles or capsules. Thermodynamic control ensures self-correction, enabling precise structural tuning .
Q. What mechanistic insights explain boronic acid catalysis (BAC) in activating hydroxy groups for organic transformations?
- Methodological Answer : BAC exploits boronic acid’s ability to form adducts with alcohols or carboxylic acids, enhancing electrophilicity or nucleophilicity. For instance, boronic acid-catalyzed Friedel-Crafts reactions generate carbocations from alcohols, which are trapped by arenes. This avoids stoichiometric activating agents (e.g., sulfonates) .
Q. How can this compound derivatives be rationally designed for tubulin polymerization inhibition?
- Methodological Answer : Structural analogs of combretastatin A-4 with boronic acid substituents (e.g., compound 13c ) show IC values of 0.48–2.1 μM against cancer cell lines. Key steps include:
- Replacing hydroxyl groups with boronic acid to enhance binding.
- Validating activity via tubulin polymerization assays (IC = 21–22 μM) and COMPARE analysis to confirm unique mechanisms vs. parent compounds .
Q. What strategies improve the sensitivity of boronic acid-based fluorescent sensors for glucose detection in physiological environments?
- Methodological Answer : Carbon dots functionalized with phenylboronic acid (synthesized via one-step hydrothermal carbonization) exhibit 10–250× higher sensitivity (9–900 μM range) than conventional systems. Surface passivation reduces nonspecific biomolecule interference, enabling serum glucose quantification .
Q. How can computational modeling predict the binding affinity of this compound with biological targets?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
